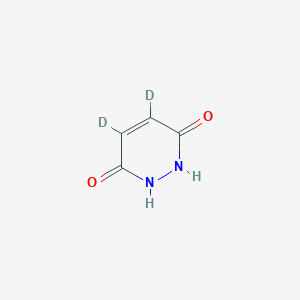
16-phenoxy tetranor Prostaglandin F2α methyl amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prostaglandin F2α (PGF2α) drives luteolysis and smooth muscle contraction by activating the FP receptor. Stable, lipophilic analogs of PGF2α are used to modulate luteolysis and treat glaucoma. 16-phenoxy tetranor PGF2α is a metabolically stable form of PGF2α containing a 16-phenoxy group at the ω-terminus. It binds to the FP receptor on ovine luteal cells with much greater affinity (440%) than PGF2α. 16-phenoxy tetranor PGF2α methyl amide is a lipophilic analog of 16-phenoxy tetranor PGF2α. Methyl amides of PGs may serve as prodrugs, as they are hydrolyzed in certain tissues to generate the bioactive free acid.
Wissenschaftliche Forschungsanwendungen
1. Pharmacological Effects in Early Pregnancy
16-phenoxy tetranor Prostaglandin F2α methyl amide has been studied for its effects on the human myometrium during early pregnancy. Research indicates that this prostaglandin analogue demonstrates a potency similar to or slightly more pronounced than the natural prostaglandin E2 when compared on a microgram basis (Rydnert, 1986).
2. Use in Termination of Second Trimester Pregnancy
Several studies have explored the application of this compound in the termination of second trimester pregnancies. For instance, its efficacy in combination with intra-muscular administration and laminaria for inducing abortions has been highlighted (Karim et al., 1978), (Bygdeman & Christensen, 1983).
3. Antifertility Effects
The antifertility effects of this compound and related analogs have been studied. These studies suggest a resemblance to parent PGF2α compounds in their antifertility capabilities (Nelson et al., 1979).
4. Prostanoid Receptor-Mediated Responses
Research into the functional pharmacology of human prostanoid receptors has included this compound. These studies contribute to understanding the pharmacological distinctions among various prostaglandin and prostanoid compounds (Wilson et al., 2004).
Eigenschaften
Molekularformel |
C23H33NO5 |
|---|---|
Molekulargewicht |
403.5 |
InChI |
InChI=1S/C23H33NO5/c1-24-23(28)12-8-3-2-7-11-19-20(22(27)15-21(19)26)14-13-17(25)16-29-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-22,25-27H,3,8,11-12,15-16H2,1H3,(H,24,28)/b7-2-,14-13+/t17-,19-,20-,21+,22-/m1/s1 |
InChI-Schlüssel |
RVIFBIOAPWHJAL-CNAXQHPCSA-N |
SMILES |
O[C@@H]1[C@H](C/C=CCCCC(NC)=O)[C@@H](/C=C/[C@@H](O)COC2=CC=CC=C2)[C@H](O)C1 |
Synonyme |
16-phenoxy tetranor PGF2α methyl amide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




